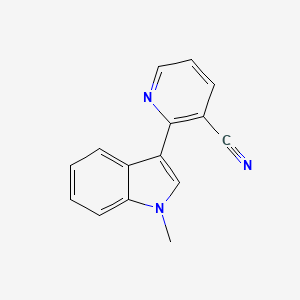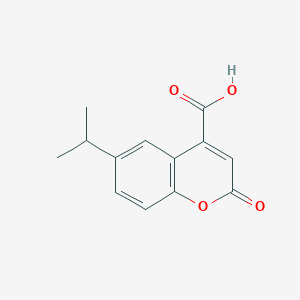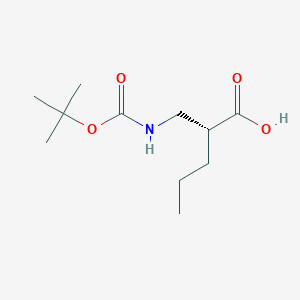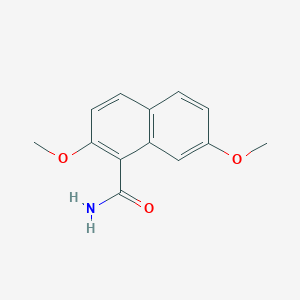
tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group and two methyl groups attached to the diazepane ring. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, the reaction of a diamine with a tert-butyl ester can lead to the formation of the diazepane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate is unique due to its specific structural features, such as the presence of two methyl groups on the diazepane ring. This structural uniqueness can influence its reactivity and interactions with other molecules, making it valuable in various research and industrial applications.
Properties
CAS No. |
1440962-05-9 |
|---|---|
Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-13-8-12(4,5)9-14/h13H,6-9H2,1-5H3 |
InChI Key |
UIGXPQLKWTUBAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCN(C1)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11876134.png)

![1-Phenyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B11876144.png)


![6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11876161.png)

![Dibenzo[b,h][1,6]naphthyridine](/img/structure/B11876170.png)

![2-Chloro-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11876178.png)
![9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline](/img/structure/B11876190.png)
![4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11876198.png)


